3-Bromo-6-chloro-2-ethylpyridine
Description
Overview of Halogenated Pyridines in Synthetic Organic Chemistry
Halogenated pyridines are a class of heterocyclic compounds that have at least one halogen atom attached to the pyridine (B92270) ring. They are of immense importance in synthetic organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. nih.gov The carbon-halogen bond in these compounds provides a reactive site for various transformations, including nucleophilic substitution, cross-coupling reactions, and metal-halogen exchange. nih.govnews-medical.net The reactivity of the halogen is influenced by its nature (I > Br > Cl > F) and its position on the pyridine ring. Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be challenging and often requires harsh conditions. youtube.com Consequently, a variety of methods have been developed for the synthesis of halogenated pyridines, including direct halogenation under specific conditions and the use of substituted precursors. youtube.comacs.org These compounds are crucial intermediates in the production of numerous commercial products, including pharmaceuticals and agrochemicals. nih.gov
Strategic Importance of Poly-substituted Pyridines as Advanced Chemical Intermediates
Poly-substituted pyridines, those bearing multiple different functional groups, are highly valuable as advanced chemical intermediates. researchgate.net The specific arrangement and nature of the substituents on the pyridine ring allow for regioselective reactions, enabling the construction of complex molecular scaffolds with high precision. This is particularly important in medicinal chemistry and drug discovery, where the biological activity of a compound is often highly dependent on its three-dimensional structure and the spatial arrangement of its functional groups. researchgate.netsciencepublishinggroup.com The presence of multiple reactive sites on a single pyridine core allows for sequential and diverse functionalization, providing access to a wide range of derivatives from a common intermediate. nih.govnih.gov This modular approach is highly efficient in generating libraries of compounds for screening and lead optimization in drug development programs.
Rationale for Research Focus on 3-Bromo-6-chloro-2-ethylpyridine within Heterocyclic Chemistry
The compound this compound is a subject of significant interest within heterocyclic chemistry due to its unique substitution pattern. It possesses two different halogen atoms at positions 3 and 6, and an ethyl group at position 2. This specific arrangement offers differential reactivity at the halogenated positions, allowing for selective functionalization. The bromine atom is generally more reactive than the chlorine atom in many cross-coupling reactions, providing a handle for introducing a diverse range of substituents at the 3-position while leaving the 6-chloro position available for subsequent transformations. The ethyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially impacting its reactivity and the properties of its derivatives. This makes this compound a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives.
Scope and Objectives of the Academic Research Review on Pyridine Derivatives
The primary objective of this review is to provide a comprehensive overview of the chemical compound this compound. This includes a detailed examination of its synthesis, a thorough analysis of its chemical and physical properties, and an in-depth exploration of its reactivity, with a particular focus on its utility in various palladium-catalyzed cross-coupling reactions. Furthermore, this review will highlight the known and potential applications of this compound as a key intermediate in the synthesis of molecules with applications in medicinal chemistry and agrochemicals. The aim is to consolidate the existing knowledge on this compound and to underscore its significance as a strategic building block in modern organic synthesis. This review will serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science who are interested in the design and synthesis of novel pyridine-containing compounds. globalresearchonline.netnih.gov
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthetic applications. These properties dictate its reactivity, solubility, and handling requirements.
Tabulated Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound and its related isomers for comparative purposes.
| Property | This compound | 3-Bromo-2-chloro-6-methylpyridine sigmaaldrich.comnih.gov | 3-Bromo-6-chloro-2-methylpyridine longkechem.commatrix-fine-chemicals.com | 2-Bromo-3-chloro-6-ethylpyridine bldpharm.com | 3-Bromo-2-chloropyridine sigmaaldrich.com |
| Molecular Formula | C₇H₆BrClN | C₆H₅BrClN | C₆H₅BrClN | C₇H₇BrClN | C₅H₃BrClN |
| Molecular Weight ( g/mol ) | 220.5 | 206.47 | 206.47 | 220.5 | 192.44 |
| CAS Number | Not available | 185017-72-5 | 132606-40-7 | Not available | 52200-48-3 |
| Appearance | Not specified | Solid | White to light yellow powder or lump | Not specified | Solid |
| Melting Point (°C) | Not specified | 30-35 | <40 | Not specified | 54-57 |
| Boiling Point (°C/mmHg) | Not specified | Not specified | 80-84/2 | Not specified | Not specified |
| Density (g/cm³) | Not specified | Not specified | 1.624 ± 0.06 | Not specified | Not specified |
Spectroscopic Data Analysis (NMR, IR, MS)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and two aromatic protons on the pyridine ring (two doublets). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the bromine and chlorine atoms would show characteristic shifts.
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.
Synthesis and Reactivity of this compound
The synthetic routes to this compound and its subsequent reactivity are central to its utility as a chemical intermediate.
Established Synthetic Routes
Specific synthetic routes for this compound are not explicitly detailed in the provided search results. However, general methods for the synthesis of polysubstituted pyridines can be inferred. These often involve multi-step sequences starting from simpler pyridine or non-heterocyclic precursors. For instance, a common strategy involves the construction of a substituted pyridine ring followed by halogenation or functional group interconversion. A patent describes the synthesis of related 3-bromo-5-chloro-pyridine derivatives. google.com Another patent outlines a method for synthesizing 3-bromo-6-chloropyridine-2-carboxylic acid from 3-bromo-6-chloropyridine, which could potentially be adapted. google.com The synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides has been achieved through chemoselective transformations of bromo-chloropyridine C-nucleosides, highlighting methods for manipulating such structures. rsc.org
Reactivity Profile: Halogen-Specific Reactions
The key feature of this compound's reactivity lies in the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 3-position.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org For this compound, this reaction would be expected to proceed selectively at the more reactive C-Br bond, allowing for the introduction of an aryl or vinyl group at the 3-position. libretexts.orgresearchgate.netmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to ensure high selectivity and yield. nsf.govbeilstein-journals.org
Sonogashira Coupling Reactions
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the Sonogashira reaction with this compound would likely occur preferentially at the C-Br bond. organic-chemistry.orgpitt.eduthalesnano.com This provides a direct route to 3-alkynyl-6-chloro-2-ethylpyridine derivatives, which are valuable intermediates for further transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. chemspider.comresearchgate.net Applying this reaction to this compound would enable the selective introduction of an amino group at the 3-position, yielding 3-amino-6-chloro-2-ethylpyridine derivatives.
Applications in Organic Synthesis
The unique structural features and reactivity of this compound make it a valuable intermediate in the synthesis of a variety of target molecules.
Role as a Key Intermediate in the Synthesis of Complex Heterocycles
The ability to selectively functionalize the 3- and 6-positions of the pyridine ring makes this compound a strategic starting material for the synthesis of highly substituted and complex heterocyclic systems. The derivatives obtained from the initial cross-coupling reactions can undergo further transformations at the remaining chloro-substituted position, leading to the construction of intricate molecular architectures.
Applications in Medicinal Chemistry
Pyridine derivatives are prevalent in a vast number of pharmaceuticals. researchgate.netsciencepublishinggroup.comglobalresearchonline.netnih.govjchemrev.com The ability to synthesize a diverse library of compounds from this compound makes it a valuable tool in drug discovery programs. The substituents introduced via cross-coupling reactions can be tailored to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Patents indicate the use of related bromo-chloro-pyridines in the synthesis of compounds with potential therapeutic applications. googleapis.comgoogleapis.com
Use in Agrochemical Synthesis
Halogenated and substituted pyridines are also important components of many agrochemicals, including herbicides, insecticides, and fungicides. nih.govglobalresearchonline.net The structural motifs accessible from this compound are relevant to the design and synthesis of new crop protection agents. The compound 3-bromo-6-chloro-2-methylpyridine, a close analog, is noted for its use in the agrochemical industry.
This compound emerges as a strategically important and versatile building block in synthetic organic chemistry. Its differential halogen reactivity allows for selective and sequential functionalization, providing access to a wide array of complex, poly-substituted pyridine derivatives. While specific data on this exact compound is limited, its potential applications in medicinal and agrochemical research are significant, mirroring the utility of other halogenated pyridines. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential as a key intermediate in the development of new and valuable molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-ethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZPUIXBOLJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 6 Chloro 2 Ethylpyridine
Retrosynthetic Analysis and Key Precursors for Substituted Pyridines
Retrosynthetic analysis offers a logical framework for planning the synthesis of 3-bromo-6-chloro-2-ethylpyridine. The primary approach involves disconnecting the substituents from the pyridine (B92270) ring to identify readily available starting materials.
One logical precursor is 2-ethylpyridine (B127773) . This simplifies the problem to the regioselective introduction of a bromine atom at the 3-position and a chlorine atom at the 6-position. A second key precursor could be 3-bromo-6-chloropyridine . google.com This route would then require the selective introduction of an ethyl group at the 2-position, a transformation that can be accomplished via modern cross-coupling reactions. rsc.org A third pathway could begin with a precursor already containing the 2-ethyl and 6-chloro functionalities, such as 6-chloro-2-ethylpyridine , with the final step being a regioselective bromination at the 3-position.
Each of these pathways presents unique challenges. Directing incoming electrophiles to the correct positions on an already substituted pyridine ring requires careful control of reaction conditions. Conversely, C-C bond formation on a di-halogenated pyridine must proceed with high regioselectivity to avoid the formation of unwanted isomers.
Direct Halogenation Strategies for Pyridine Systems
Direct halogenation of the pyridine core is complicated by the ring's electron-deficient nature, which makes it less reactive to electrophilic substitution than benzene.
Regioselective Bromination Approaches to the Pyridine Core
The direct bromination of pyridine itself requires harsh conditions, often involving oleum (B3057394) or high temperatures, and typically yields a mixture of products, with a preference for the 3-position. google.com For a substrate like 2-ethyl-6-chloropyridine, the existing substituents influence the position of further substitution. The ethyl group is weakly activating, while the chlorine atom is deactivating. Electrophilic bromination would be anticipated to occur at the 3- or 5-position. Reagents such as N-Bromosuccinimide (NBS) in an acidic medium or bromine in sulfuric acid are commonly employed for such transformations. google.com Controlling the reaction conditions is critical to favor the desired 3-bromo isomer over the 5-bromo alternative.
Regioselective Chlorination Methodologies
Achieving regioselective chlorination at the 6-position of a 2-ethyl-3-bromopyridine via direct electrophilic attack is generally not feasible. The α-position (C2/C6) of the pyridine ring is electron-poor and not favored for electrophilic substitution. A more effective and common strategy is to introduce the chlorine atom via nucleophilic substitution of a suitable leaving group or by converting a different functional group.
For instance, a 6-hydroxypyridine (a 6-pyridone) can be converted to a 6-chloropyridine using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a standard method in pyridine chemistry for introducing a chlorine atom at the α- or γ-positions.
Multi-step Synthetic Routes from Simpler Pyridine Derivatives
Given the challenges of regioselectivity in direct halogenation, multi-step sequences starting from simpler pyridine derivatives are the most practical methods for synthesizing this compound.
Sequential Halogenation Protocols for Dihalo-substituted Pyridines
A viable multi-step synthesis can be designed starting from a precursor like 2-ethyl-6-hydroxypyridine . This route leverages the directing effects of the existing substituents.
Bromination : The hydroxyl group at the 6-position is a strong activating group and directs electrophiles to the ortho and para positions (C3 and C5). Treatment of 2-ethyl-6-hydroxypyridine with a brominating agent like NBS would lead to bromination, likely yielding a mixture of 3-bromo and 5-bromo isomers, which may require separation.
Chlorination : The resulting 3-bromo-2-ethyl-6-hydroxypyridine can then be subjected to a chlorination reaction. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) will replace the hydroxyl group with a chlorine atom to yield the final product, this compound.
Alkylation and Halogenation Sequences for Pyridine Scaffolds
An alternative strategy involves starting with a pre-formed dihalopyridine and introducing the ethyl group in a subsequent step. 3-Bromo-6-chloropyridine serves as an excellent starting material for this approach. google.com
The introduction of the ethyl group at the 2-position can be achieved through organometallic cross-coupling reactions. The Negishi coupling, which utilizes an organozinc reagent, or the Suzuki coupling, with an organoboron reagent, are powerful methods for this type of C-C bond formation. The key challenge is the regioselective reaction at the C2 position. This can be accomplished by first performing a halogen-metal exchange. For instance, lithiation of 3-bromo-6-chloropyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively occur at the 2-position, facilitated by the directing effect of the adjacent nitrogen atom. The resulting 3-bromo-6-chloro-2-lithiopyridine intermediate can then be quenched with an ethylating agent, such as ethyl iodide or diethyl sulfate, to install the ethyl group and furnish this compound.
A summary of potential synthetic strategies is provided in the table below.
| Starting Material | Key Transformation | Reagents | Intermediate/Product |
| 2-Ethyl-6-hydroxypyridine | Sequential Bromination and Chlorination | 1. NBS/Acid2. POCl₃ | 3-Bromo-2-ethyl-6-hydroxypyridine |
| 3-Bromo-6-chloropyridine | Directed Lithiation and Alkylation | 1. LDA/THF2. Ethyl Iodide | 3-Bromo-6-chloro-2-lithiopyridine |
| 2-Ethyl-6-chloropyridine | Regioselective Bromination | Br₂/H₂SO₄ | This compound |
Table 1: Synthetic Strategies for this compound
Catalytic Synthesis Approaches in Pyridine Functionalization
Catalytic methods offer efficient and atom-economical routes to functionalized pyridines. thieme-connect.commdpi.com These approaches often involve the activation of C-H bonds, which avoids the need for pre-functionalized starting materials and reduces waste. nih.gov
Transition Metal-Catalyzed Halogenation and Cross-Coupling Precursors
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-halogen and carbon-carbon bonds. nih.govnih.gov In the context of pyridine synthesis, transition metals can catalyze both the direct halogenation of the pyridine ring and the subsequent cross-coupling reactions to introduce additional substituents.
The direct C-H functionalization of pyridines using transition metal catalysts has been extensively studied. thieme-connect.comnih.gov Metals such as palladium, rhodium, and copper are frequently employed to facilitate the selective introduction of functional groups at various positions on the pyridine ring. mdpi.comacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are invaluable for creating C-C bonds, allowing for the introduction of alkyl, aryl, and other carbon-based fragments. mdpi.com
The synthesis of precursors for these cross-coupling reactions, namely halopyridines, can also be achieved through transition-metal-catalyzed methods. nih.gov While electrophilic aromatic substitution is a traditional method for halogenation, it often requires harsh conditions for electron-deficient rings like pyridine and can lead to mixtures of regioisomers. nih.govchemrxiv.org Transition metal catalysis can offer milder reaction conditions and improved regioselectivity. nih.gov For example, palladium catalysts have been used for the direct halogenation of pyridines.
A plausible synthetic route to this compound could involve a multi-step sequence utilizing transition metal catalysis. One potential pathway could start with a 2-ethylpyridine derivative, followed by sequential halogenation steps. The regioselectivity of these halogenations would be crucial and could be directed by the electronic nature of the existing substituents and the choice of catalyst and reaction conditions.
| Catalyst | Reaction Type | Substrate | Product | Reference |
| Pd(OAc)2 / P(PhF5)3 | Heck Coupling | 6-bromo-2-chloro-3-iodopyridine and glycal | 1β-(6-Bromo-2-chloropyridin-3-yl)-1,2,3-trideoxy-3-oxo-D-ribofuranose | rsc.org |
| Pd(PPh3)4 | Suzuki-Miyaura Coupling | Dihalopyrazine and indole (B1671886) derivative | Bis-indole alkoxypyrazine | mdpi.com |
| [Pd] | Negishi Cross-Coupling | Aryl-halide | 4-pyridyl functionalized pharmaceuticals | nih.gov |
Organocatalytic Methods in Halogenated Pyridine Synthesis
Organocatalysis has emerged as a powerful alternative and complementary approach to transition metal catalysis. acs.org These methods utilize small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals.
In the realm of pyridine functionalization, organocatalytic methods have been developed for various transformations. For instance, dithiophosphoric acids have been identified as catalysts that can perform multiple tasks, including acting as a Brønsted acid for pyridine protonation, a single electron transfer reductant for pyridinium (B92312) ion reduction, and a hydrogen atom abstractor. acs.org This multi-catalytic capability enables novel reaction pathways for pyridine functionalization. acs.org
While direct organocatalytic methods for the synthesis of a complex molecule like this compound are not explicitly detailed in the provided search results, the principles of organocatalysis could be applied. For example, an organocatalyst could be employed to activate a pyridine precursor towards selective halogenation. The development of such a method would be a significant advancement in the field.
| Catalyst Type | Reaction | Substrate | Product | Reference |
| Dithiophosphoric acid | Photochemical allylation | Pyridine and cyclohexene | C4-functionalized allylated pyridine | acs.org |
| Organoborane | 1,4-Hydroboration | Pyridine | N-boryl-1,2-dihydropyridine | acs.org |
Optimization of Reaction Conditions and Yields for Poly-substituted Pyridines in Academic Contexts
The synthesis of polysubstituted pyridines often requires careful optimization of reaction conditions to achieve desired yields and selectivities. acs.orgresearchgate.net Factors such as the choice of catalyst, solvent, temperature, and base can have a profound impact on the outcome of a reaction. researchgate.net
In academic research, the development of new synthetic methods often involves extensive screening of these parameters to identify the optimal conditions for a given transformation. For example, in the synthesis of polysubstituted pyridazines, tailoring the ketone structure and reaction conditions allowed for the selective formation of different isomers. rsc.org Similarly, in the palladium-catalyzed dual-functionalization of iodinated 2-pyridones, the optimal combination of catalyst, base, solvent, and temperature was determined through systematic screening. researchgate.net
For the synthesis of this compound, a systematic optimization of the halogenation and any subsequent cross-coupling steps would be essential. This would likely involve screening different halogen sources, catalysts (both transition metal and potentially organocatalytic), solvents, and temperatures to maximize the yield of the desired product while minimizing the formation of regioisomers and other byproducts.
Considerations of Regioselectivity and Chemo-selectivity in Halopyridine Synthesis
The synthesis of polysubstituted pyridines like this compound is fundamentally a challenge of controlling regioselectivity and chemoselectivity. digitellinc.comyoutube.com Regioselectivity refers to the preferential reaction at one position over another, while chemoselectivity is the selective reaction of one functional group in the presence of others.
In pyridine chemistry, the inherent electronic properties of the ring dictate its reactivity. The pyridine nitrogen is a Lewis basic site and an electron-withdrawing group, making the ring electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. nih.govnih.gov The C2 and C4 positions are more electron-deficient than the C3 and C5 positions, influencing the site of nucleophilic attack. nih.gov
The selective halogenation of pyridines is a well-studied but still challenging area. nih.govdigitellinc.com Directing groups can be employed to control the position of halogenation. For example, lithiation of halopyridines with lithium diisopropylamide (LDA) can lead to regioselective deprotonation, allowing for the introduction of a second substituent at a specific position. researchgate.netnih.gov The choice of halogenating agent is also critical. For instance, different selectivities can be observed with N-bromosuccinimide (NBS) versus elemental bromine. youtube.com
In the synthesis of this compound, achieving the desired substitution pattern requires careful consideration of the directing effects of the substituents present at each stage of the synthesis. The ethyl group at the 2-position and the chlorine at the 6-position will influence the position of the subsequent bromination.
Novel Synthetic Route Development and Mechanistic Insights for this compound
The development of novel synthetic routes is driven by the need for more efficient, selective, and sustainable methods. For a specific target like this compound, a new route might involve a sequence of reactions that has not been previously applied to this particular substitution pattern.
One approach could involve the use of Zincke imine intermediates. chemrxiv.orgresearchgate.net This strategy involves the ring-opening of a pyridinium salt to form a reactive acyclic intermediate, which can then undergo regioselective functionalization before ring-closing to regenerate the pyridine ring. chemrxiv.orgresearchgate.net This method has been successfully used for the 3-selective halogenation of pyridines. chemrxiv.orgresearchgate.net
Another avenue for novel route development lies in gaining deeper mechanistic insights into existing reactions. digitellinc.com By understanding the mechanism of a reaction, it is often possible to modify the conditions to favor a desired outcome. For example, computational studies can be used to predict the regioselectivity of a reaction and guide the design of new catalysts or reagents. digitellinc.com
A potential novel route to this compound could start from 2-chloro-6-methylpyridine. Bromination of this starting material could potentially yield 3-bromo-2-chloro-6-methylpyridine. Subsequent ethylation at the methyl group, perhaps via a radical mechanism or through deprotonation and alkylation, could lead to the target molecule. However, controlling the selectivity of each step would be a significant challenge.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| 2-Chloro-3-nitro-6-methylpyridine | Reduction followed by Sandmeyer reaction | 3-Bromo-2-chloro-6-picoline | chemicalbook.com |
| Pyridine | N-activation, ring-opening, halogenation, ring-closing | 3-Halopyridines | chemrxiv.orgresearchgate.net |
Reactivity and Transformational Chemistry of 3 Bromo 6 Chloro 2 Ethylpyridine
Halogen Atom Reactivity Profiles in Dihalo-substituted Pyridines
The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is amplified by the presence of halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, with the positions of the halogen atoms significantly influencing the reaction's course.
Reactivity and Lability of Bromine at the C3 Position of Pyridine
The bromine atom at the C3 position of the pyridine ring exhibits distinct reactivity. Electrophilic aromatic substitution on pyridine typically occurs at the 3-position. quora.comyoutube.com This preference is attributed to the electronic structure of the pyridine ring, where the C2, C4, and C6 positions are more electron-deficient due to the inductive effect and resonance involving the nitrogen atom. Consequently, the C3 and C5 positions are comparatively more electron-rich, making them the preferred sites for electrophilic attack.
However, in the context of nucleophilic aromatic substitution (SNAr), the C3 position is generally less reactive than the C2, C4, and C6 positions. This is because the negative charge in the Meisenheimer intermediate, formed during an SNAr reaction, cannot be delocalized onto the electronegative nitrogen atom when the attack occurs at the C3 position. stackexchange.com Despite this, under specific conditions, such as the use of strong bases or transition metal catalysis, the bromine at C3 can be displaced.
Reactivity and Lability of Chlorine at the C6 Position of Pyridine
The chlorine atom at the C6 position is situated para to the ring nitrogen, a position that is highly activated towards nucleophilic aromatic substitution. The electronegative nitrogen atom effectively withdraws electron density from the C2, C4, and C6 positions, making them electrophilic and thus susceptible to attack by nucleophiles. uoanbar.edu.iq When a nucleophile attacks the C6 position, the resulting negative charge in the intermediate can be effectively delocalized onto the nitrogen atom, stabilizing the transition state and facilitating the substitution reaction. stackexchange.com Generally, in SNAr reactions of halo-substituted pyridines, the reactivity order of the leaving group is F > Cl ≈ Br > I. nih.gov
Differentiated Reactivity of Halogens in Poly-substituted Pyridine Frameworks
In poly-substituted pyridines like 3-bromo-6-chloro-2-ethylpyridine, the different electronic and steric environments of the halogen atoms lead to differentiated reactivity. The chlorine atom at the C6 position is significantly more labile towards nucleophilic attack than the bromine atom at the C3 position. This selectivity is a cornerstone of the synthetic utility of such compounds, allowing for sequential and site-specific modifications of the pyridine core. For instance, in palladium-catalyzed reactions of dihalogenated pyridines, selective substitution of the bromine atom at the C3 and C5 positions can be achieved in the presence of a chlorine atom at the C2 position. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines
Nucleophilic aromatic substitution is a primary pathway for the functionalization of halogenated pyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgyoutube.com
Directed SNAr with Various Nucleophiles for Pyridine Core Modification
The selective reactivity of the C6-chloro position in this compound allows for directed SNAr reactions with a wide range of nucleophiles. This enables the introduction of diverse functional groups onto the pyridine ring, serving as a key strategy in the synthesis of more complex molecules. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. byjus.com The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired substitution product in high yield.
For example, the reaction of a similar compound, 2,6-dichloropyridine, with 1-methylpiperazine can show different regioselectivity depending on the substituent at the 3-position and the solvent used. researchgate.net This highlights the potential for controlling the outcome of SNAr reactions on polysubstituted pyridines.
Table 1: Reactivity of Halogen Positions in Pyridine
| Position | Halogen | General Reactivity towards Nucleophilic Attack | Reason for Reactivity |
|---|---|---|---|
| C3 | Bromine | Low | The negative charge of the intermediate cannot be delocalized onto the nitrogen atom. |
| C6 | Chlorine | High | The position is activated by the electron-withdrawing nitrogen atom, and the intermediate is resonance-stabilized. |
Influence of Substituents on SNAr Mechanism and Selectivity in Pyridine Systems
The substituents on the pyridine ring play a crucial role in modulating the rate and selectivity of SNAr reactions.
Electronic Effects: The ethyl group at the C2 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its effect is generally outweighed by the strong activating effect of the ring nitrogen and the halogen atoms. The bromine at C3 has a weak deactivating effect due to its electron-withdrawing inductive effect. The chlorine at C6, being in an activated position, is the primary site for nucleophilic attack.
Steric Effects: The ethyl group at the C2 position can exert steric hindrance, potentially influencing the approach of the nucleophile. In some cases, bulky substituents near a reaction center can direct the nucleophilic attack to a less hindered position. For instance, in 3-substituted 2,6-dichloropyridines, bulky 3-substituents can favor substitution at the 6-position. researchgate.net
Table 2: Influence of Substituents on SNAr Reactivity
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Ethyl | C2 | Electron-donating (deactivating) | Can provide steric hindrance |
| Bromo | C3 | Electron-withdrawing (weakly deactivating) | Minimal |
| Chloro | C6 | Electron-withdrawing (activating) | Minimal |
| Nitrogen | - | Strongly electron-withdrawing (activating at C2, C4, C6) | Influences approach to ortho positions |
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines
The presence of two distinct halogen atoms—bromine at the 3-position and chlorine at the 6-position—on the 2-ethylpyridine (B127773) core imparts a valuable chemoselectivity to the molecule. In palladium-catalyzed cross-coupling reactions, the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. Generally, the C-Br bond is significantly more reactive towards oxidative addition to a Palladium(0) center than the C-Cl bond. This reactivity differential (C-I > C-Br > C-OTf > C-Cl) allows for selective functionalization at the C-3 position, while leaving the C-6 chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling Investigations for Aryl-Pyridines
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking aryl or vinyl halides with organoboron compounds. In the context of dihalogenated pyridines, including this compound, this reaction proceeds with high regioselectivity. The initial coupling event occurs preferentially at the more labile C-Br bond. rsc.org
Research on related dihalopyridines has established that the site of coupling is dictated by the relative ease of oxidative addition of the C-X bond to the Pd(0) catalyst. nih.gov For this compound, the reaction with an arylboronic acid, such as phenylboronic acid, will selectively yield 6-chloro-2-ethyl-3-phenylpyridine. The C-Cl bond remains available for a second, typically more forcing, Suzuki coupling or other nucleophilic substitution reactions. Ligand choice is crucial; for instance, bulky, electron-rich phosphine ligands can enhance catalyst activity and selectivity. nih.gov
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on Dihalopyridines This table is based on general findings for dihalopyridines and represents expected outcomes for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome at C3 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | High yield of mono-arylated product |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Excellent yield of mono-arylated product |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | Good yield of mono-arylated product |
Sonogashira Coupling Protocols for Alkynyl-Pyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for the selective alkynylation of dihalogenated heterocycles. For this compound, the coupling with a terminal alkyne, like phenylacetylene, will occur exclusively at the C-3 position under standard conditions. researchgate.netrsc.org
The greater reactivity of the C-Br bond ensures that the mono-alkynylated product, 6-chloro-2-ethyl-3-(phenylethynyl)pyridine, is formed selectively. scirp.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgorganic-chemistry.org
Table 2: Typical Conditions for Selective Sonogashira Coupling of Bromochloropyridines
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome at C3 |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 25-60 | High yield of mono-alkynylated product |
| Pd(OAc)₂ | None | SPhos | Cs₂CO₃ | Dioxane | 80 | Good yield (copper-free) |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | Toluene | 70 | Excellent yield of mono-alkynylated product |
Negishi Coupling Studies and Alkylation of Pyridines
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This method is particularly valuable for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org When applied to this compound, Negishi coupling provides a direct route to alkylated or arylated pyridines with high regioselectivity.
The reaction of this compound with an organozinc reagent, such as ethylzinc chloride or phenylzinc chloride, will result in the selective formation of the C-C bond at the C-3 position. nih.govorgsyn.org This preserves the chloro group at C-6 for further synthetic elaboration.
Table 3: General Conditions for Selective Negishi Coupling on Dihalopyridines
| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature (°C) | Expected Outcome at C3 |
| Pd(PPh₃)₄ | PPh₃ | R-ZnCl | THF | 25-66 | High yield of mono-substituted product |
| Pd₂(dba)₃ | XPhos | R-ZnBr | Dioxane | 80-100 | Excellent yield, broad scope |
| PdCl₂(dppf) | dppf | R-ZnI | DMF | 90 | Good yield for various R groups |
Stille Coupling Applications in Pyridine Chemistry
The Stille coupling reaction pairs an organic halide with an organostannane reagent in the presence of a palladium catalyst. libretexts.org While concerns over the toxicity of tin byproducts have somewhat limited its use compared to Suzuki or Negishi couplings, it remains a powerful and versatile method for C-C bond formation due to the stability and functional group tolerance of the organostannane reagents. wikipedia.org
For this compound, the Stille reaction offers a predictable and selective pathway for functionalization. The oxidative addition step will preferentially involve the C-Br bond, allowing for coupling with various organostannanes (e.g., vinyl, aryl, or alkyl stannanes) at the C-3 position to yield the corresponding 3-substituted-6-chloro-2-ethylpyridine. libretexts.org
Table 4: Common Catalyst Systems for Selective Stille Coupling
| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature (°C) | Expected Outcome at C3 |
| Pd(PPh₃)₄ | PPh₃ | R-SnBu₃ | Toluene | 110 | High yield of mono-coupled product |
| PdCl₂(PPh₃)₂ | PPh₃ | R-SnMe₃ | Dioxane | 100 | Good yield |
| AsPh₃ (co-ligand) | Pd₂(dba)₃ | R-SnBu₃ | NMP | 80 | Enhanced rates for challenging substrates |
Buchwald-Hartwig Amination Strategies on Halogenated Pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing an aryl halide with an amine. wikipedia.orgalfa-chemistry.com This reaction has become a dominant method for constructing aryl amines. The inherent reactivity difference between the C-Br and C-Cl bonds in this compound allows for highly selective mono-amination at the C-3 position. researchgate.net
Reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst, a phosphine ligand, and a strong base (like sodium tert-butoxide) leads to the formation of a 3-amino-6-chloro-2-ethylpyridine derivative. acs.orgresearchgate.net The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often providing the best results. organic-chemistry.org
Table 5: Conditions for Selective Buchwald-Hartwig Amination on Bromo-Chloro Substrates
| Catalyst | Ligand | Base | Amine | Solvent | Temperature (°C) | Expected Outcome at C3 |
| Pd₂(dba)₃ | BINAP | NaOtBu | R¹R²NH | Toluene | 80-110 | Excellent yield of mono-aminated product |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | R¹R²NH | Dioxane | 100-120 | High yield, good for less reactive amines |
| Pd(OAc)₂ | XPhos | K₃PO₄ | R¹R²NH | t-BuOH | 90-110 | Broad substrate scope |
Mechanistic Aspects of Cross-Coupling at the Pyridine Core
The mechanism for all palladium-catalyzed cross-coupling reactions discussed follows a general catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the pyridine substrate. For this compound, this step is the selectivity-determining event. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it kinetically and thermodynamically more favorable for oxidative addition. rsc.orgyoutube.com This results in the formation of a Pd(II) intermediate where the pyridine ring is attached to the metal center at the C-3 position. youtube.com
Transmetalation : The organometallic coupling partner (e.g., organoboron, -zinc, -tin, or an amine in the case of Buchwald-Hartwig) transfers its organic group to the palladium center, displacing the halide. nobelprize.org This step forms a diorganopalladium(II) complex.
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together and detaching from the metal. researchgate.netacs.org This forms the new C-C or C-N bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The electron-deficient nature of the pyridine ring can influence the rate of reductive elimination.
The selectivity observed in the reactions of this compound is thus a direct consequence of the faster rate of oxidative addition at the C-Br bond compared to the C-Cl bond, a fundamental principle that underpins its utility as a versatile synthetic building block. rsc.org
C-H Activation and Functionalization Studies at Unsubstituted Pyridine Positions
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a direct route to modify complex molecules without the need for pre-functionalization. nih.gov In the case of this compound, the unsubstituted C4 and C5 positions are potential sites for such transformations. The regioselectivity of C-H activation on the pyridine ring is influenced by several factors, including the electronic nature of the ring, the directing effects of existing substituents, and the choice of catalyst and reaction conditions. nih.govnih.govrsc.org
The pyridine ring is electron-deficient, which generally makes it a challenging substrate for electrophilic substitution reactions. However, transition metal-catalyzed C-H functionalization provides a viable pathway for the introduction of new functional groups. slideshare.netbeilstein-journals.org For this compound, the electronic effects of the substituents play a crucial role. The electron-withdrawing nature of the bromine and chlorine atoms deactivates the ring towards electrophilic attack but can enhance the acidity of the ring protons, potentially facilitating metalation at the C4 and C5 positions. nih.gov
Table 1: Potential C-H Functionalization Reactions at Unsubstituted Positions of this compound
| Reaction Type | Target Position | Reagents and Conditions (Hypothetical) | Expected Product |
| Direct Arylation | C4 or C5 | Palladium catalyst, ligand, base, aryl halide | 4-Aryl-3-bromo-6-chloro-2-ethylpyridine or 5-Aryl-3-bromo-6-chloro-2-ethylpyridine |
| Alkenylation | C4 or C5 | Rhodium or Ruthenium catalyst, alkene | 3-Bromo-6-chloro-2-ethyl-4-vinylpyridine or 3-Bromo-6-chloro-2-ethyl-5-vinylpyridine |
| Borylation | C3/C4 | Iridium catalyst, borane reagent | 3-Bromo-6-chloro-2-ethyl-4-borylpyridine nih.gov |
Research on related systems suggests that palladium-catalyzed direct arylation could be a feasible method for introducing aryl groups at the C4 or C5 position. beilstein-journals.orgnih.govnih.govacs.orgresearchgate.net The regioselectivity would likely be influenced by steric hindrance from the adjacent substituents and the specific ligand used. For instance, bulky ligands might favor functionalization at the less sterically hindered C5 position. Similarly, iridium-catalyzed borylation has been shown to be effective for the functionalization of pyridines, often with high regioselectivity. nih.gov In sterically hindered pyridines, borylation tends to occur at the position meta to the largest substituent. nih.gov
Radical Reactions and Reductive Transformations of Halogenated Pyridines
The carbon-halogen bonds in this compound are susceptible to both radical and reductive transformations. These reactions offer pathways to either replace the halogens with other functional groups or to dehalogenate the pyridine ring.
Radical reactions can be initiated by photolysis, thermolysis, or with radical initiators. libretexts.orgucr.edulibretexts.orgyoutube.com In the context of this compound, radical reactions could lead to the formation of pyridyl radicals by homolytic cleavage of the C-Br or C-Cl bond. The relative ease of cleavage depends on the bond dissociation energies, with the C-Br bond being weaker and more likely to undergo homolysis than the C-Cl bond. These pyridyl radicals can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated systems. nih.gov For example, a radical hydroarylation reaction could potentially be employed to introduce the 3-bromo-6-chloro-2-ethylpyridyl moiety onto an alkene. nih.gov
Reductive transformations, particularly reductive dehalogenation, are important for the detoxification of halogenated aromatic compounds and for synthetic modifications. nih.govrsc.orgnih.govepa.govresearchgate.net For this compound, selective removal of one or both halogen atoms could be achieved using various reducing agents, such as catalytic hydrogenation, metals (e.g., zinc, palladium on carbon with a hydrogen source), or microbial methods. nih.govrsc.orgnih.gov The selectivity of dehalogenation would again depend on the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond generally being more readily reduced.
Table 2: Potential Radical and Reductive Transformations of this compound
| Reaction Type | Target Bond | Reagents and Conditions (Hypothetical) | Expected Product |
| Radical Bromination | C-Br | Radical initiator (e.g., AIBN), H-donor | 6-Chloro-2-ethylpyridine |
| Reductive Dechlorination | C-Cl | Pd/C, H2 | 3-Bromo-2-ethylpyridine |
| Reductive Dehalogenation | C-Br and C-Cl | Raney Nickel, H2 | 2-Ethylpyridine |
Transformations of the Ethyl Group: Oxidation, Reduction, and Further Functionalization
The ethyl group at the C2 position of the pyridine ring provides another handle for chemical modification. The benzylic-like nature of the α-carbon of the ethyl group makes it susceptible to oxidation and other functionalization reactions. pearson.com
Oxidation of the ethyl group can lead to a variety of products depending on the oxidant and reaction conditions. For instance, mild oxidation could yield 1-(3-bromo-6-chloropyridin-2-yl)ethan-1-ol, while stronger oxidation could lead to the corresponding ketone, 1-(3-bromo-6-chloropyridin-2-yl)ethan-1-one, or even cleavage of the ethyl group to a carboxylic acid. Studies on the oxidation of 2-methyl-5-ethylpyridine have shown that the ethyl group can be oxidized to an acetyl group. ect-journal.kzresearchgate.net
While reduction of an ethyl group is not a common transformation, further functionalization of the ethyl side chain is possible. For example, free-radical halogenation could introduce a halogen at the benzylic position, which could then be displaced by a variety of nucleophiles to introduce new functional groups. pearson.com Additionally, the protons on the α-carbon are weakly acidic and could potentially be removed by a strong base to generate a carbanion, which could then react with electrophiles. pearson.com
Table 3: Potential Transformations of the Ethyl Group
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Oxidation (mild) | Mild oxidizing agent (e.g., MnO2) | 1-(3-Bromo-6-chloropyridin-2-yl)ethan-1-ol |
| Oxidation (strong) | Strong oxidizing agent (e.g., KMnO4) | 3-Bromo-6-chloropyridine-2-carboxylic acid |
| Halogenation | N-Bromosuccinimide (NBS), light | 3-Bromo-6-chloro-2-(1-bromoethyl)pyridine |
Applications As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in Pharmaceutical Research and Development
The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of approved drugs and biologically active compounds. lifechemicals.com Halogenated pyridines, such as 3-Bromo-6-chloro-2-ethylpyridine , serve as crucial starting materials for the synthesis of novel pharmaceutical agents.
The development of new and effective drugs often relies on the ability to create diverse libraries of compounds for biological screening. Substituted pyridines are key components in this process. While direct studies on This compound are not extensively documented in publicly available literature, the synthetic utility of its close analog, 3-Bromo-6-chloro-2-methylpyridine , provides significant insight into its potential applications. This analog serves as a precursor in the synthesis of various drugs and has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. The ethyl group in This compound would offer similar reactivity, allowing for its incorporation into a variety of bioactive scaffolds.
The synthesis of complex heterocyclic structures, such as azaindoles, which are prominent in many FDA-approved pharmaceuticals, often utilizes substituted pyridine derivatives. acs.org The reactivity of the halogen atoms in This compound makes it a suitable candidate for building such fused heterocyclic systems, which can fine-tune the solubility, bioavailability, and potency of drug candidates.
A related compound, 3-Bromo-6-chloropyridine-2-carboxylic acid , is described as a very useful medicine intermediate. google.com The chlorine atom on its pyridine ring is highly active and can be readily replaced, allowing for structural modifications to develop efficient drug candidate molecules. google.com This highlights the general utility of the 3-bromo-6-chloropyridine core structure in medicinal chemistry.
Table 1: Examples of Bioactive Scaffolds Derived from Related Pyridine Intermediates
| Intermediate | Bioactive Scaffold/Application | Reference |
| 3-Bromo-6-chloro-2-methylpyridine | Precursor for various drugs; inhibitor of cytochrome P450 (CYP1A2) | |
| 3-Bromo-6-chloropyridine-2-carboxylic acid | Intermediate for the synthesis of efficient drug candidate molecules | google.com |
| 3-Amino-2-bromo-6-chloropyridine | Intermediate for anti-cancer agents and antibiotics | chemimpex.com |
Drug discovery programs heavily rely on the availability of versatile building blocks to generate novel molecular entities. Halogenated pyridines are staples in medicinal chemistry due to their ability to participate in a wide range of coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise introduction of diverse substituents, which is a key strategy in optimizing the pharmacological properties of a lead compound.
The presence of both a bromine and a chlorine atom on This compound allows for selective, stepwise functionalization. For instance, the bromo group can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the chloro group intact for subsequent transformations. This orthogonal reactivity is highly valuable in the construction of complex drug molecules. While specific examples for the ethyl derivative are scarce, the principle is well-established for related structures like 3-Bromo-6-chloro-2-methylpyridine .
Building Block in Agrochemical Synthesis
The pyridine ring is also a common motif in a variety of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The ability to introduce specific functional groups onto the pyridine core is crucial for modulating the biological activity and selectivity of these compounds.
Substituted pyridines are essential intermediates in the synthesis of modern agrochemicals. For example, the synthesis of the pesticide Cyclaniliprole utilizes 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid , demonstrating the importance of bromo- and chloro-substituted pyridines in this sector. google.com
While direct derivatization of This compound for herbicides and pesticides is not widely reported, its structural features make it an attractive starting material. The bromo and chloro groups can be substituted with various nucleophiles to generate a library of derivatives for screening. For instance, related compounds like 3-Amino-6-bromo-2-chloropyridine are used in the formulation of herbicides and pesticides. chemimpex.com The synthesis of 2-bromopyridine (B144113) derivatives as intermediates for insecticides is also a known industrial process. google.com
Table 2: Examples of Agrochemical Intermediates Based on Substituted Pyridines
| Intermediate | Application in Agrochemicals | Reference |
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Synthesis of the pesticide Cyclaniliprole | google.com |
| 3-Amino-6-bromo-2-chloropyridine | Formulation of herbicides and pesticides | chemimpex.com |
| 2-Bromopyridine derivatives | Intermediates for insecticides | google.com |
Utilization in Material Science Applications as a Monomer or Precursor
The unique electronic and coordination properties of the pyridine ring have led to its incorporation into various functional materials. Halogenated pyridines can serve as monomers or precursors for the synthesis of polymers and advanced materials with tailored properties.
Pyridine-containing polymers have been investigated for a range of applications, including as functional materials with specific optical or electronic properties. researchgate.net While there are no specific reports on the use of This compound as a monomer, its di-halogenated nature makes it a potential candidate for polycondensation reactions. For example, 3-Amino-6-bromopyridine can undergo polymerization via Buchwald-Hartwig amination to form polyaminopyridines. sigmaaldrich.com A similar approach could potentially be applied to derivatives of This compound .
Furthermore, substituted pyridines are used in the creation of functional materials for organic light-emitting diodes (OLEDs). Pyrene-pyridine integrated compounds have been explored as hole-transporting materials. acs.org The bromo and chloro substituents on This compound could be utilized to tune the electronic properties of such materials through further chemical modifications. The compound can also be a precursor for creating advanced materials like polymers and coatings. chemimpex.com
Synthesis of Complex Heterocyclic Systems and Molecular Architectures
The presence of bromo and chloro substituents on the pyridine ring of this compound offers differential reactivity, which is exploited in various synthetic strategies to build intricate molecular frameworks. The ethyl group at the 2-position can also influence the steric and electronic properties of the molecule, guiding the outcome of certain reactions.
Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a powerful tool for elaborating the structure of this compound. Similarly, ring-closing methodologies applied to derivatives of this compound can lead to a variety of novel heterocyclic systems.
One prominent strategy involves the palladium-catalyzed synthesis of fused polycyclic aromatic compounds. For instance, drawing parallels from the synthesis of indolizine (B1195054) derivatives from 2-bromopyridines, it is conceivable that this compound could undergo a carbonylative coupling with an imine and an alkyne. This would likely proceed through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne to furnish a substituted indolizine core. The bromine at the 3-position and the chlorine at the 6-position would offer sites for further diversification of the resulting fused system.
Another potential annulation strategy is the aryne-mediated cyclization. Based on established methods for the synthesis of pyrido[1,2-a]indoles from 2-substituted pyridines, a plausible reaction pathway for this compound can be envisioned. nih.gov This would likely involve the in-situ generation of an aryne, which then undergoes a cycloaddition with the pyridine nitrogen, followed by a series of rearrangements to yield the fused indole (B1671886) system. The halogen substituents on the pyridine ring would be retained in the product, allowing for subsequent cross-coupling reactions.
Intramolecular Heck reactions represent another viable ring-closing methodology. scilit.comnih.gov A derivative of this compound, functionalized with a pendant alkene, could undergo a palladium-catalyzed intramolecular cyclization. The regioselectivity of this reaction would be influenced by the nature of the tether and the substitution pattern on the pyridine ring, potentially leading to the formation of novel fused heterocyclic structures.
Table 1: Hypothetical Annulation and Ring-Closing Reactions of this compound Derivatives
| Entry | Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Product |
| 1 | This compound | Imine, Alkyne | Carbonylative Annulation | Pd(0) catalyst, CO | Substituted Indolizine |
| 2 | This compound | Aryne Precursor | Aryne Annulation | CsF, t-BuOH | Substituted Pyrido[1,2-a]indole |
| 3 | Alkene-tethered this compound | - | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Fused Dihydropyridine Derivative |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to generate complex molecules. nih.govrsc.org The incorporation of the this compound scaffold into MCRs offers a rapid route to libraries of structurally diverse compounds with potential biological activity.
A key strategy for utilizing this compound in MCRs involves its initial conversion to a more reactive intermediate. For instance, nucleophilic aromatic substitution of the chlorine atom at the 6-position with an amine would yield a 2-amino-3-bromo-6-(substituted amino)-pyridine derivative. This intermediate could then participate in well-established MCRs, such as the Ugi or Groebke–Blackburn–Bienaymé reactions. frontiersin.orgfu-berlin.deresearchgate.net
In a hypothetical Ugi-type reaction, the 2-aminopyridine (B139424) derivative would react with an aldehyde, an isocyanide, and a carboxylic acid to produce a complex peptidomimetic structure containing the substituted imidazo[1,2-a]pyridine (B132010) core. researchgate.net The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide, followed by an intramolecular cyclization involving the pyridine nitrogen. The resulting fused heterocyclic system would be highly functionalized with substituents derived from the various components of the MCR, offering a high degree of molecular diversity.
Table 2: Plausible Multi-component Reaction Strategy Involving a Derivative of this compound
| Step | Reactants | Reaction Type | Catalyst/Reagents | Intermediate/Product |
| 1 | This compound, Amine | Nucleophilic Aromatic Substitution | Base | 2-Amino-3-bromo-6-(substituted amino)-pyridine |
| 2 | Intermediate from Step 1, Aldehyde, Isocyanide, Carboxylic Acid | Ugi Four-Component Reaction | Solvent (e.g., MeOH) | Substituted Imidazo[1,2-a]pyridine Peptidomimetic |
Theoretical and Computational Chemistry Studies of 3 Bromo 6 Chloro 2 Ethylpyridine
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in a molecule dictates its physical and chemical properties. For substituted pyridines like 3-Bromo-6-chloro-2-ethylpyridine, the interplay between the electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating ethyl group significantly influences the electronic environment of the pyridine (B92270) ring.
HOMO-LUMO Energy Gaps and Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
In substituted pyridines, the nature of the substituents significantly modulates the HOMO-LUMO gap. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. rsc.org For this compound, the bromo and chloro substituents are expected to lower the energy of the LUMO, while the ethyl group would slightly raise the energy of the HOMO.
Table 1: Representative HOMO-LUMO Energies and Gaps for Substituted Pyridines (Calculated via DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.78 | -0.34 | 6.44 |
| 2-Chloropyridine | -7.01 | -0.75 | 6.26 |
| 2-Bromopyridine (B144113) | -6.95 | -0.78 | 6.17 |
| 2-Ethylpyridine (B127773) | -6.62 | -0.21 | 6.41 |
Note: The data in this table is illustrative and based on general trends observed for substituted pyridines. Actual values for this compound would require specific calculations.
Charge Distribution and Electrostatic Potential Maps of Substituted Pyridines
The distribution of electron density within a molecule is not uniform and can be visualized using charge distribution analysis and electrostatic potential (ESP) maps. libretexts.org ESP maps illustrate the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying electron density. youtube.comproteopedia.org Red areas indicate electron-rich regions (negative potential), while blue areas signify electron-poor regions (positive potential).
For this compound, the electronegative chlorine and bromine atoms will draw electron density away from the pyridine ring, creating regions of positive potential around them and on the adjacent carbon atoms. The nitrogen atom, being highly electronegative, will also be a site of negative potential. The ethyl group, being electron-donating, will slightly increase the electron density on the carbon atom to which it is attached.
Computational studies on halogenated pyridines confirm this polarization. rsc.orgresearchgate.net The differential charge density distributions show a clear shift of electron density towards the halogen substituents. researchgate.net This uneven charge distribution is critical in determining how the molecule interacts with other polar molecules, ions, and biological targets.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand the feasibility and selectivity of a reaction.
Transition State Characterization for Pyridine Functionalization
A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Characterizing the geometry and energy of transition states is crucial for understanding reaction rates. Computational methods, particularly DFT, are widely used to locate and analyze transition states for reactions involving pyridine functionalization. rsc.orgrsc.org
For this compound, functionalization reactions could involve substitution of the halogen atoms or modification of the pyridine ring itself. For instance, in a nucleophilic aromatic substitution reaction, a nucleophile would attack one of the carbon atoms bearing a halogen. Computational modeling can determine the structure of the transition state for this attack, providing insights into the activation energy and the factors that influence the reaction's speed. Studies on related systems have shown that the nature and position of substituents significantly impact the stability of the transition state. researchgate.net
Energy Profiles of Key Reactions Involving Halogenated Pyridines
An energy profile, or reaction coordinate diagram, plots the energy of the system as the reaction progresses from reactants to products. These profiles reveal the energies of all intermediates and transition states, allowing for the identification of the rate-determining step of the reaction.
Computational studies have been used to map the energy profiles for various reactions of halogenated pyridines, such as cross-coupling reactions and aminations. researchgate.netnih.gov For this compound, one could computationally model the energy profile for a Suzuki or a Buchwald-Hartwig coupling reaction at either the bromo or chloro position. The calculations would likely show different activation barriers for the reaction at the C-3 (bromo) versus the C-6 (chloro) position, thus predicting the regioselectivity of the reaction. The relative bond strengths (C-Br vs. C-Cl) and the steric hindrance from the adjacent ethyl group would be key factors influencing the energy profile.
DFT (Density Functional Theory) Calculations for Structure-Reactivity Relationships
DFT is a versatile and widely used computational method for studying the electronic structure and properties of molecules. rsc.orgrsc.org It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
DFT calculations can be used to establish quantitative structure-reactivity relationships (QSRR). This involves correlating calculated electronic properties (like HOMO/LUMO energies, atomic charges, etc.) with experimentally observed reactivity. For a series of substituted pyridines, one could perform DFT calculations to determine various electronic descriptors and then use statistical methods to build a model that predicts their reactivity in a specific reaction.
For this compound, DFT calculations could predict its reactivity towards electrophilic or nucleophilic attack at different positions on the ring. The calculated local reactivity descriptors, such as the Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, can pinpoint the most reactive sites in the molecule. researchgate.net These theoretical predictions can guide experimental chemists in designing synthetic routes and understanding the outcomes of reactions. The performance of different DFT functionals can be benchmarked against higher-level methods to ensure the reliability of the predictions. acs.org
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org For a molecule like this compound, MD simulations can provide invaluable insights into its intermolecular interactions with solvent molecules and other solutes, which govern its macroscopic properties such as solubility and miscibility.
MD simulations of pyridine in aqueous solution have shown that the primary interaction is the formation of hydrogen bonds between the nitrogen atom of the pyridine ring and water molecules. researchgate.net In the case of this compound, the scenario is more complex due to the presence of multiple functional groups.
Key Intermolecular Interactions for this compound:
Hydrogen Bonding: The primary site for hydrogen bonding would be the lone pair of electrons on the pyridine nitrogen atom, acting as a hydrogen bond acceptor.
Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors. This is a non-covalent interaction where the electrophilic region (σ-hole) on the halogen atom interacts with a nucleophilic site on another molecule. rsc.org Computational studies on bromo- and iodo-pentafluorobenzene have demonstrated the significance of σ-hole interactions in forming stable molecular dimers. rsc.org
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the halogen substituents would modulate the electron density of the ring, influencing the strength and geometry of these interactions.
Hydrophobic Interactions: The 2-ethyl group introduces a nonpolar, hydrophobic region to the molecule, which would preferentially interact with other nonpolar groups or solvents.
An MD simulation of this compound in a solvent like water would involve placing the molecule in a simulation box filled with water molecules and solving Newton's equations of motion for the system. researchgate.netnih.gov The analysis of the resulting trajectories would reveal the preferred solvation shells and the dynamics of the intermolecular bonds. For instance, the radial distribution function (RDF) could be calculated to determine the probability of finding a water molecule at a certain distance from the nitrogen, bromine, or chlorine atoms, providing a quantitative measure of the interaction strength. nih.gov
Table 1: Hypothetical Intermolecular Interaction Energies for this compound in Solution This table presents estimated interaction energies based on typical values found in computational chemistry literature for similar functional groups. Actual values would require specific quantum mechanical calculations.
| Interaction Type | Interacting Atoms/Groups | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Pyridine N ··· H-O (Water) | -3 to -5 |
| Halogen Bond | C-Br ··· O (Water) | -1 to -3 |
| Halogen Bond | C-Cl ··· O (Water) | -0.5 to -2 |
| π-π Stacking | Pyridine Ring ··· Pyridine Ring | -2 to -4 |
| Hydrophobic Interaction | Ethyl Group ··· Nonpolar Solute | Variable |
Prediction of Spectroscopic Parameters for Advanced Research Applications
Density Functional Theory (DFT) is a widely used quantum computational method to predict the spectroscopic properties of molecules with high accuracy. psu.eduuit.no These predictions are crucial for identifying and characterizing novel compounds and for interpreting experimental spectra.
Vibrational Spectroscopy (FTIR and Raman):
DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. psu.eduyoutube.com For this compound, a frequency calculation would involve first optimizing the molecular geometry to find its lowest energy conformation, followed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). uit.no
Studies on dihalopyridines, such as 3,5-dibromopyridine, have shown that DFT calculations using the B3LYP functional with a 6-31G(*) basis set provide results that are in excellent agreement with experimental spectra. researchgate.net The calculated frequencies for analogue compounds can provide a strong indication of the expected spectral features for this compound.
Table 2: Selected Calculated Vibrational Frequencies for an Analogue Compound (3,5-Dichloropyridine) Data adapted from DFT calculations on similar dihalopyridines. The assignments are based on the dominant motion of the vibration.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretch | 3085 |
| Pyridine Ring Stretch | 1560 |
| Pyridine Ring Breathing | 1020 |
| C-Cl Stretch | 830 |
| C-Cl Bend | 410 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational methods can also predict ¹H and ¹³C NMR chemical shifts. rsc.orgbeilstein-journals.org The prediction involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is then referenced against a standard (e.g., tetramethylsilane) to yield the chemical shift. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. rsc.org For substituted pyridines, substituent chemical shifts (SCS) can also be used for a rapid estimation of chemical shifts. ijfmr.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are hypothetical values based on DFT calculations of similar substituted pyridines and established substituent effects. Experimental verification is required.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~162 |
| C3 | - | ~122 |
| C4 | ~7.8 | ~140 |
| C5 | ~7.4 | ~125 |
| C6 | - | ~151 |
| Ethyl-CH₂ | ~2.9 | ~25 |
| Ethyl-CH₃ | ~1.3 | ~14 |
| H4 | ~7.8 | - |
| H5 | ~7.4 | - |
In Silico Design and Virtual Screening of Novel Pyridine Derivatives
The scaffold of this compound represents a potential starting point for the discovery of new biologically active molecules. In silico methods, particularly virtual screening and structure-based drug design, are instrumental in this process, allowing for the rapid and cost-effective evaluation of large compound libraries. nih.govmdpi.com
The general workflow for designing and screening novel derivatives of this compound would involve several key steps:
Target Identification and Preparation: A biological target, such as a protein kinase, is chosen based on its relevance to a particular disease. nih.gov The three-dimensional structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling.
Library Generation: A virtual library of compounds is created by computationally modifying the this compound scaffold. This could involve, for example, replacing the bromo or chloro substituents with other functional groups or altering the ethyl group.
Molecular Docking: Each compound in the virtual library is "docked" into the active site of the target protein using specialized software. mdpi.com This process simulates the binding of the ligand to the protein and calculates a "docking score," which estimates the binding affinity.
Hit Prioritization and Analysis: Compounds with the most favorable docking scores are identified as "hits." These hits are then further analyzed for other properties, such as drug-likeness (ADMET - absorption, distribution, metabolism, excretion, and toxicity) and synthetic accessibility. ijfmr.com
For instance, pyridine and pyrimidine (B1678525) derivatives are often investigated as potential kinase inhibitors in cancer therapy. ijfmr.comnih.gov A virtual screening campaign could be designed to identify derivatives of this compound that show high affinity and selectivity for a specific kinase, such as Cyclin-Dependent Kinase 9 (CDK9). rsc.orgijfmr.com The most promising candidates from the in silico screening would then be synthesized and tested experimentally to validate the computational predictions.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation
High-Resolution NMR Spectroscopy for Complex Structural Assignments and Dynamic Processes
High-resolution NMR spectroscopy is fundamental for the unambiguous structural confirmation of "3-Bromo-6-chloro-2-ethylpyridine" in solution. While one-dimensional (¹H and ¹³C) NMR provides primary information, two-dimensional (2D) techniques are essential for assigning specific signals and understanding through-bond and through-space correlations, which is critical for confirming the substitution pattern and conformation.
2D NMR experiments are crucial for assembling the molecular puzzle of substituted pyridines. youtube.comsdsu.edu Each technique provides a unique layer of connectivity information.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For "this compound," a key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. The absence of a COSY correlation from the H-5 proton to any other proton on the pyridine (B92270) ring would confirm its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). slideshare.net It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For the target molecule, HSQC would correlate the H-4 and H-5 protons to their respective carbon atoms (C-4 and C-5) and the ethyl protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. youtube.comsdsu.edu It is particularly powerful for connecting substituted fragments and identifying quaternary carbons. For instance, correlations from the H-5 proton to C-3, C-4, and C-6 would confirm the substitution pattern. Likewise, the methylene protons of the ethyl group would show HMBC correlations to C-2 of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, regardless of whether they are connected through bonds. researchgate.net NOESY is instrumental in determining stereochemistry and conformation. In "this compound," a NOESY correlation would be expected between the protons of the ethyl group at C-2 and the proton at H-5, providing evidence for their spatial relationship.
These techniques are not only for initial characterization but are also powerful for monitoring reactions. The disappearance of starting material signals and the appearance of new cross-peaks in the 2D spectra can provide detailed mechanistic information about how and where a transformation is occurring on the molecule.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Protons | Correlating Carbons (for HSQC/HMBC) | Purpose |
| COSY | H-4 ↔ H-5 | N/A | Confirms adjacent protons on the pyridine ring. |
| -CH₂- ↔ -CH₃ (ethyl) | N/A | Confirms ethyl group connectivity. | |
| HSQC | H-4 | C-4 | Assigns C-4 chemical shift. |
| H-5 | C-5 | Assigns C-5 chemical shift. | |
| -CH₂- (ethyl) | -CH₂- (ethyl) | Assigns ethyl methylene carbon shift. | |
| -CH₃- (ethyl) | -CH₃- (ethyl) | Assigns ethyl methyl carbon shift. | |
| HMBC | H-4 | C-2, C-3, C-5, C-6 | Confirms connectivity around the ring. |
| H-5 | C-3, C-4, C-6 | Confirms connectivity around the ring. | |
| -CH₂- (ethyl) | C-2, C-3, -CH₃ | Links ethyl group to the pyridine C-2 position. | |
| NOESY | -CH₂- (ethyl) ↔ H-5 | N/A | Establishes spatial proximity and conformation. |
Isotopic labeling is a powerful strategy for tracing the fate of specific atoms or molecular fragments through a reaction sequence. By replacing an atom (e.g., ¹²C, ¹⁴N) with its heavier, NMR-active or mass-distinguishable isotope (e.g., ¹³C, ¹⁵N), one can definitively follow its path. nih.gov
For instance, in studying a nucleophilic substitution reaction at the C-6 position of "this compound," one could synthesize the starting material using ¹⁵N-labeled pyridine. Monitoring the reaction via ¹⁵N NMR spectroscopy would provide direct evidence of changes in the electronic environment of the nitrogen atom, helping to distinguish between different possible mechanistic pathways.
Alternatively, a recent study has demonstrated an innovative method for nitrogen isotope exchange on pyridine rings using a Zincke activation strategy. nih.gov This approach could be adapted to introduce ¹⁵N into the "this compound" core, creating a labeled tracer for metabolic or environmental fate studies. Similarly, synthesizing the compound with a ¹³C-labeled ethyl group would allow for precise tracking of this substituent in subsequent cross-coupling or functionalization reactions.
Advanced Mass Spectrometry for Reaction Intermediates and Product Analysis
Mass spectrometry (MS) is a cornerstone for molecular weight determination and structural analysis based on fragmentation patterns. Advanced MS techniques offer enhanced sensitivity and resolution, enabling the analysis of complex mixtures and the identification of trace-level components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov This technique is exceptionally well-suited for detecting and quantifying trace amounts of "this compound" in complex matrices, such as reaction mixtures, biological samples, or environmental samples. nih.gov
The methodology typically involves electrospray ionization (ESI) to generate a protonated molecular ion [M+H]⁺. In the first mass analyzer, this specific ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can filter out background noise, allowing for quantification limits in the nanogram-per-liter (ng/L) range. umb.edumdpi.com
Table 2: Hypothetical LC-MS/MS MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| This compound | 221.9/223.9/225.9 | 192.9/194.9 | Loss of ethyl group (-C₂H₅) |
| 221.9/223.9/225.9 | 142.0 | Loss of bromine (-Br) | |
| 221.9/223.9/225.9 | 178.0 | Loss of chlorine (-Cl) | |
| Note: The presence of Br and Cl isotopes results in a characteristic isotopic pattern for the precursor ion. |
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with extremely high accuracy (typically < 5 ppm). This precision allows for the direct calculation of a molecule's elemental formula. For "this compound" (C₇H₇BrClN), HRMS can distinguish its exact mass from other potential isomers or compounds with the same nominal mass. The unique isotopic signature arising from the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio) atom provides an additional layer of confirmation for the assigned formula.
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₇BrClN | - |
| Calculated Monoisotopic Mass | 218.94504 Da | PubChem nih.gov |
| Hypothetical Measured Mass | 218.94521 Da | - |
| Mass Error | < 1 ppm | - |
X-ray Crystallography of Complexed Forms or Derivatives for Precise Bond Information and Conformation
While obtaining a single crystal of "this compound" suitable for X-ray diffraction may be challenging, its derivatization or complexation with a metal center can facilitate crystallization. X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Research on related bromo-chloro-pyridine ligands demonstrates the power of this technique. In a study on nonstoichiometric bromo-chloro-pyridine-molybdenum(III) complexes, X-ray analysis of crystals revealed the octahedral coordination of the Mo(III) center. srce.hr The pyridine ligands were found to coordinate to the metal, and the analysis provided exact bond distances, such as Mo-N bond lengths in the range of 2.195(4) to 2.220(4) Å and Mo-Halogen distances from 2.4953(6) to 2.5920(10) Å. srce.hr Furthermore, the study could resolve the mixed occupancy of bromine and chlorine atoms at specific crystallographic sites, showcasing the technique's precision. srce.hr Applying a similar strategy to "this compound" by forming a complex with a metal like Molybdenum, Palladium, or Copper could yield crystals that, upon analysis, would provide unequivocal proof of its structure and precise conformational details.
Table 4: Representative Crystallographic Data from a Bromo-Chloro-Pyridine Metal Complex
| Parameter | Observation | Significance | Reference |
| Coordination Geometry | Octahedral Mo(III) center | Defines the metal's bonding environment. | srce.hr |
| Ligand Orientation | Trans oriented pyridine rings | Describes the spatial arrangement of ligands. | srce.hr |
| Mo-N(py) Bond Length | 2.195(4) - 2.220(4) Å | Provides precise metal-ligand bond distance. | srce.hr |
| Mo-Halogen Bond Length | 2.4953(6) - 2.5920(10) Å | Quantifies the metal-halogen interaction. | srce.hr |
| Site Occupancy | Mixed Br and Cl occupancy | Reveals non-stoichiometric nature of the crystal. | srce.hr |
Vibrational Spectroscopy (Raman, IR) for In-situ Reaction Monitoring and Functional Group Analysis in Research
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, offers powerful, non-destructive methods for the analysis of chemical compounds. chemicalbook.comsigmaaldrich.com These techniques probe the vibrational modes of molecules, providing a unique fingerprint based on the types of chemical bonds and their arrangement within the molecular structure.
Table 1: Predicted Key Vibrational Modes for this compound based on Analogous Compounds
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H stretching (aromatic) | 3000-3100 | IR, Raman |
| C-H stretching (aliphatic - ethyl group) | 2850-2980 | IR, Raman |
| C=N stretching (pyridine ring) | 1550-1610 | IR, Raman |
| C=C stretching (pyridine ring) | 1400-1500 | IR, Raman |
| C-Cl stretching | 600-800 | IR, Raman |
| C-Br stretching | 500-650 | IR, Raman |
This table is predictive and based on characteristic vibrational frequencies for similar functional groups and compounds like 3-Bromo-2-chloro-6-methylpyridine.
A significant application of these spectroscopic techniques is in the realm of in-situ reaction monitoring. chemicalbook.com The ability to track the progress of a chemical reaction in real-time, without the need for sample extraction, provides invaluable kinetic and mechanistic insights. chemicalbook.commatrix-fine-chemicals.com For instance, in the synthesis of this compound, an IR or Raman probe can be immersed directly into the reaction vessel. chemicalbook.com By monitoring the disappearance of reactant signals and the concurrent appearance of product signals, chemists can determine reaction endpoints, identify transient intermediates, and optimize reaction conditions for improved yield and purity. chemicalbook.comchemicalbook.com
Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or highly polar media, as the Raman signal of water is typically weak. matrix-fine-chemicals.com Conversely, IR spectroscopy is highly sensitive to polar functional groups. The choice between the two often depends on the specific reaction conditions and the spectral characteristics of the species involved. chemicalbook.com
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable for future research)
While this compound itself is not chiral, the introduction of a chiral center, for instance through a stereoselective reaction involving the ethyl group or by the synthesis of a derivative with a chiral substituent, would necessitate the use of chiroptical spectroscopy for its stereochemical characterization. bldpharm.combldpharm.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions within the chiral molecule. bldpharm.com VCD, its vibrational counterpart, measures the differential absorption of left and right circularly polarized infrared light.
For a potential chiral derivative of this compound, these techniques could provide definitive information on its three-dimensional structure. The observed ECD and VCD spectra are highly sensitive to the spatial arrangement of atoms and functional groups around the stereocenter. By comparing experimentally measured spectra with those predicted from quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned.
The study of chiral pyridine derivatives is an active area of research, with applications in asymmetric catalysis and materials science. bldpharm.combldpharm.com Should future research focus on the synthesis of enantiomerically pure forms of this compound derivatives, ECD and VCD would be indispensable tools for their structural elucidation.
Table 2: Chiroptical Techniques for Potential Chiral Derivatives
| Technique | Information Provided | Applicability for Future Research |
| Electronic Circular Dichroism (ECD) | Absolute configuration, conformational analysis | Essential for the stereochemical assignment of chiral derivatives. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-state structure | Complements ECD, providing detailed structural information. |
Green Chemistry Principles and Sustainable Synthetic Approaches
Solvent-Free or Reduced-Solvent Reaction Conditions in Pyridine (B92270) Synthesis
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste and environmental pollution. Research into pyridine synthesis has demonstrated the viability of solvent-free or reduced-solvent conditions, often leading to cleaner reactions, simpler workups, and higher yields.
Microwave-assisted synthesis is another powerful technique for promoting solvent-free reactions. The quaternization of certain pyridines has been shown to proceed efficiently under solvent-free microwave irradiation, resulting in a significant reduction in reaction time (up to 20-fold) and increased yields compared to conventional heating. bldpharm.com Similarly, a green synthesis of pyridine derivatives has been achieved via a one-pot, four-component reaction under microwave irradiation in a minimal amount of a greener solvent like ethanol, offering excellent yields (82%–94%) and short reaction times (2–7 minutes). ambeed.comsigmaaldrich.comsigmaaldrich.com
The neat reaction of 2-aminopyridine (B139424) with α-haloketones under catalyst- and solvent-free conditions also affords imidazo[1,2-a]pyridine (B132010) derivatives in good to excellent yields, showcasing a clean and efficient alternative to traditional methods. rsc.org Furthermore, a novel solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, demonstrating the feasibility of eliminating solvents entirely from certain pyridine functionalization reactions. longkechem.com
Development of Efficient Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and byproduct formation. The development of novel catalytic systems for pyridine synthesis has been a major focus of research.
Key Catalytic Approaches in Pyridine Synthesis:
| Catalytic System | Description | Advantages |
| Magnetically Recoverable Catalysts | These catalysts, often based on a magnetic nanoparticle core (e.g., Fe₃O₄), are functionalized with a catalytically active species. matrix-fine-chemicals.com They can be easily separated from the reaction mixture using an external magnet. | Simple separation, high reusability, reduced catalyst leaching, non-toxic nature. matrix-fine-chemicals.com |
| Heterogeneous Catalysts | Solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), where the catalyst is in a different phase from the reactants. ichemical.com | Ease of separation, catalyst recyclability, enhanced stability, and potential for continuous flow processes. ichemical.com |
| Transition Metal Catalysis | Complexes of metals like palladium, cobalt, and iron are used to catalyze cross-coupling and cyclization reactions. nih.govmultichemindia.comnih.gov | High efficiency, broad substrate scope, good functional group tolerance, and the ability to construct complex pyridine derivatives. nih.govmultichemindia.com |
| Biocatalysis | The use of enzymes or whole microbial cells to perform chemical transformations. | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure), and use of renewable resources. |
| Photocatalysis and Electrocatalysis | These methods use light or electricity, respectively, to drive catalytic reactions, often under very mild conditions. ichemical.com | High selectivity, reduced need for chemical oxidants or reductants, and lower energy consumption. ichemical.com |
For example, a novel iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, avoiding the need for more toxic or expensive heavy metals. nih.gov Cobalt-catalyzed reactions have also emerged as a powerful tool, providing an alternative route for the efficient synthesis of C4-arylated pyridines from readily available starting materials. multichemindia.com The use of such efficient catalytic systems is crucial for improving the sustainability profile of producing complex molecules like 3-bromo-6-chloro-2-ethylpyridine.
Atom Economy and Waste Minimization Strategies in Halogenated Pyridine Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful. In the context of producing halogenated pyridines, this means designing synthetic routes that maximize the incorporation of the pyridine precursor and halogenating agents into the final product, minimizing the formation of byproducts.
Strategies to improve atom economy and minimize waste in halogenated pyridine production include:
Addition Reactions: Designing syntheses around addition reactions (like cycloadditions) which are inherently 100% atom-economical.
Catalytic Halogenation: Using catalytic methods for halogenation instead of stoichiometric reagents. Traditional halogenation often uses elemental halogens (like Br₂ or Cl₂) in large excess, leading to significant waste. Catalytic approaches can improve selectivity and reduce the amount of halogenating agent required.
Recycling and Waste Valorization: Implementing procedures to recover and reuse solvents and unreacted starting materials. Additionally, exploring potential uses for byproducts can turn a waste stream into a valuable resource.
The production of pyridine and its derivatives can generate waste that requires careful management. For instance, the synthesis of 3-bromo-6-chloropyridine-2-formic acid from 2-fluoro-3-bromo-6-chloropyridine involves the use of highly toxic sodium cyanide, which generates hazardous waste. Alternative synthetic pathways that avoid such toxic reagents are crucial for waste minimization. The choice of reaction type is critical; for example, a Wittig reaction may have a high yield but a poor atom economy, whereas a Diels-Alder reaction can be highly atom-efficient. Therefore, a holistic assessment of the entire synthetic process is necessary to truly minimize waste in the production of compounds like this compound.
Use of Renewable Resources and Biocatalysis (if applicable for future research)
A forward-looking approach to sustainable chemical production involves shifting from fossil fuel-based feedstocks to renewable resources and employing biocatalytic methods. While the direct synthesis of a complex molecule like this compound from biomass is a long-term goal, research in this area is laying the groundwork for future applications.
Current and Future Research Directions:
Pyridines from Biomass: Routes have been developed to produce pyridines from renewable feedstocks. For example, the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines with a carbon yield of up to 35.6%. Lignin, a major component of plant biomass, can also be used as a feedstock for producing pyridine carboxylic acids through biocatalytic conversion.
Biocatalysis in Pyridine Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. For instance, a novel one-pot biocatalytic process using recombinant microbial whole cells has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. The application of multifunctional biocatalysts, where a single enzyme can catalyze multiple reaction steps, further simplifies synthetic processes.
Bio-derived Solvents: The use of solvents derived from renewable resources, such as xylose-based acetals, can further enhance the sustainability of synthetic processes. These solvents can be effective reaction media and are often biodegradable and have lower toxicity than their petrochemical counterparts.
While the direct biocatalytic halogenation and alkylation of a pyridine ring to produce this compound is currently a significant challenge, the rapid advancements in enzyme engineering and synthetic biology suggest that such targeted biocatalytic routes may become feasible in the future. These approaches represent the next frontier in the green and sustainable production of specialty chemicals.
Future Research Directions and Emerging Trends
Development of Novel Cascade Reactions Involving 3-Bromo-6-chloro-2-ethylpyridine
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecular architectures. The distinct reactivity of the C-Br and C-Cl bonds in this compound, along with the potential for functionalization of the pyridine (B92270) ring and the ethyl group, makes it an ideal candidate for the development of novel cascade sequences.
Future research is likely to focus on leveraging the differential reactivity of the two halogen substituents. For instance, a cascade reaction could be initiated by a selective cross-coupling at the more reactive C-Br position, followed by an intramolecular cyclization involving the chloro substituent or the pyridine nitrogen. Such strategies could provide rapid access to fused heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. For example, a one-pot synthesis of multisubstituted quinoline-4-carboxamides has been developed from isatins and 1,1-enediamines through a novel cascade reaction mechanism. researchgate.net Similarly, novel 4-aryl-2-aminopyridine compounds have been synthesized via a regioselective cascade reaction of 1,1-enediamines and (E)-ethyl 2-oxo-4-phenylbut-3-enoates. researchgate.net These examples showcase the potential for developing intricate cascade reactions that could be adapted for this compound to generate highly functionalized pyridine derivatives.
Table 1: Potential Cascade Reaction Strategies for this compound
| Initiating Reaction | Subsequent Steps | Potential Product Class |
| Selective Sonogashira coupling at C-Br | Intramolecular cyclization onto the pyridine nitrogen | Fused N-heterocycles |
| Suzuki coupling at C-Br | Intramolecular C-H activation/cyclization | Polycyclic aromatic pyridines |
| Buchwald-Hartwig amination at C-Br | Intramolecular nucleophilic aromatic substitution of the C-Cl | Fused diazepine derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. The synthesis of heterocyclic compounds, including pyridines, has been a significant area of focus for the application of flow chemistry. uc.ptmdpi.com The integration of this compound into flow chemistry platforms could enable the efficient and scalable production of its derivatives.
Future work in this area could involve the development of multi-step flow processes for the synthesis and subsequent functionalization of this compound. uc.pt For instance, a flow reactor could be designed for the initial synthesis of the pyridine core, followed by in-line halogenation and ethylation. Subsequent modules could then be used for selective cross-coupling reactions at the bromo and chloro positions. Automated synthesis platforms, which combine robotics with artificial intelligence, could further accelerate the discovery and optimization of new reactions and derivatives of this compound. youtube.comsynplechem.com Such platforms can rapidly screen different reaction conditions and starting materials to identify optimal synthetic routes. youtube.com
Exploration of New Catalytic Systems for Regioselective Derivatization of Polysubstituted Pyridines
The presence of two different halogen atoms on the pyridine ring of this compound presents a significant opportunity for regioselective derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. nih.gov Future research will likely focus on the development of new catalytic systems that can selectively activate either the C-Br or the C-Cl bond.
This selectivity can be achieved by tuning the ligands on the metal catalyst, the reaction conditions, or by employing different metals. For example, certain palladium catalysts may exhibit a preference for the oxidative addition of the C-Br bond, allowing for selective functionalization at this position while leaving the C-Cl bond intact for subsequent transformations. nih.gov Conversely, nickel-based catalysts might show a different selectivity profile. The development of catalytic systems that can functionalize the C-H bonds of the pyridine ring in the presence of the halogen atoms would also be a significant advancement. nih.gov
Table 2: Potential Catalytic Systems for Regioselective Functionalization
| Target Bond | Catalyst System | Potential Reaction |
| C-Br | Pd(0) with sterically hindered phosphine ligands | Suzuki, Sonogashira, Buchwald-Hartwig |
| C-Cl | Ni(0) with bipyridine-type ligands | Kumada, Negishi |
| C-H (distal) | Iridium-catalyzed borylation | C-H Borylation |
Applications in Supramolecular Chemistry or Nanotechnology Based on Pyridine Scaffolds
Pyridine and its derivatives, such as bipyridine and terpyridine, are fundamental building blocks in supramolecular chemistry due to their ability to coordinate with metal ions to form well-defined architectures. nih.govresearchgate.netnih.gov The functionalization of this compound could lead to novel ligands for the construction of supramolecular assemblies with unique photophysical or catalytic properties. For example, replacing the bromo and chloro substituents with other coordinating groups could generate multidentate ligands capable of forming stable complexes with a variety of transition metals. nih.gov
In the field of nanotechnology, pyridine-functionalized materials have shown promise in various applications. For instance, carbon nanotubes functionalized with pyridine groups have been investigated as catalysts for the oxygen reduction reaction. acs.org Derivatives of this compound could be used to modify the surface of nanoparticles, quantum dots, or other nanomaterials to tune their electronic properties or to facilitate their incorporation into larger devices. acs.orgresearchgate.net
Computational Design of Advanced Functionalized Pyridine Scaffolds with Tunable Properties
Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the reactivity of the different positions on the pyridine ring, to design new catalysts for its selective functionalization, and to screen potential derivatives for their biological activity or material properties. nih.govuctm.edu
For example, density functional theory (DFT) calculations could be used to model the transition states of different cross-coupling reactions to understand the factors that govern regioselectivity. uctm.edu Molecular docking studies could be used to design derivatives of this compound that bind to specific biological targets. nih.gov These computational approaches can significantly accelerate the discovery and development of new functional molecules based on this pyridine scaffold.
Potential for Unconventional Activation Strategies for Halogenated Pyridines
While traditional cross-coupling reactions are highly effective, there is growing interest in the development of unconventional activation strategies for C-X and C-H bonds. These methods often employ milder reaction conditions and can offer novel reactivity patterns. For halogenated pyridines like this compound, several unconventional activation strategies could be explored.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. researchgate.net This approach could be used to generate pyridine radicals from this compound, which could then participate in a variety of coupling reactions. acs.org
Mechanochemistry: Mechanochemical activation, through ball milling, offers a solvent-free method for conducting chemical reactions. researchgate.netbeilstein-journals.orgosi.lv This technique could be particularly useful for the synthesis and functionalization of this compound, potentially leading to improved yields and reduced waste. researchgate.netosi.lv
Electrosynthesis: Electrochemical methods can be used to activate C-X bonds through reductive or oxidative processes, providing an alternative to chemical reagents.
These unconventional activation methods could provide new avenues for the derivatization of this compound and lead to the discovery of novel chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
